molecular formula C16H34NaO4P B13777553 Phosphoric acid, diisooctyl ester, sodium salt CAS No. 68110-41-8

Phosphoric acid, diisooctyl ester, sodium salt

Cat. No.: B13777553
CAS No.: 68110-41-8
M. Wt: 344.40 g/mol
InChI Key: ROUUHLFVSHYWBM-UHFFFAOYSA-M
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Description

Sodium diisooctyl phosphate is an organic compound with the chemical formula C16H34NaO4P . It is also known as the sodium salt of diisooctyl phosphate. This compound is typically a colorless to pale yellow oily liquid that is soluble in organic solvents such as petroleum ether, acetone, and alcohols. It is relatively stable at room temperature but can be unstable in acidic and basic media .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium diisooctyl phosphate is commonly synthesized through the reaction of diisooctyl phosphonate with sodium ethylate. The reaction involves the following steps:

    Reaction of diisooctyl phosphonate with sodium ethylate: This step produces sodium diisooctyl phosphonate.

    Reaction of sodium diisooctyl phosphonate with chloro-iso-octane: This reaction is catalyzed by an alkali metal salt of iodine at temperatures between 150-160°C for 2-4 hours.

Industrial Production Methods: In industrial settings, sodium diisooctyl phosphate is produced by mixing diisooctyl phosphonate with sodium hydroxide in the presence of an alkylammonium salt catalyst. The mixture is heated to 90-110°C while stirring for 2-5 hours. The product is then extracted, neutralized, and evaporated to remove the solvent .

Chemical Reactions Analysis

Types of Reactions: Sodium diisooctyl phosphate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with halogenated compounds to form new phosphonate derivatives.

    Hydrolysis: The compound can be hydrolyzed to produce diisooctyl phosphate and sodium hydroxide.

Common Reagents and Conditions:

    Sodium ethylate: Used in the initial synthesis step.

    Chloro-iso-octane: Reacts with sodium diisooctyl phosphonate under catalytic conditions.

    Alkali metal salt of iodine: Acts as a catalyst in the reaction.

Major Products:

Mechanism of Action

The mechanism of action of sodium diisooctyl phosphate involves its ability to interact with metal ions and form stable complexes. This property makes it an effective extraction agent for separating and purifying metal ions. The compound’s molecular targets include metal ions such as cobalt, nickel, and rare earth elements. The pathways involved in its action include the formation of coordination complexes and the stabilization of metal ions in solution .

Comparison with Similar Compounds

    Diisooctyl phosphate: The parent compound of sodium diisooctyl phosphate.

    Dioctyl phosphate: Another phosphate ester with similar properties.

    Diisodecyl phosphate: A related compound with a longer alkyl chain.

Comparison: Sodium diisooctyl phosphate is unique due to its sodium salt form, which enhances its solubility in water and its ability to form stable complexes with metal ions. Compared to diisooctyl phosphate, the sodium salt form is more effective in extraction processes due to its increased solubility and reactivity. Dioctyl phosphate and diisodecyl phosphate have similar applications but differ in their alkyl chain lengths, which can affect their solubility and reactivity .

Properties

CAS No.

68110-41-8

Molecular Formula

C16H34NaO4P

Molecular Weight

344.40 g/mol

IUPAC Name

sodium;bis(6-methylheptyl) phosphate

InChI

InChI=1S/C16H35O4P.Na/c1-15(2)11-7-5-9-13-19-21(17,18)20-14-10-6-8-12-16(3)4;/h15-16H,5-14H2,1-4H3,(H,17,18);/q;+1/p-1

InChI Key

ROUUHLFVSHYWBM-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCCCCOP(=O)([O-])OCCCCCC(C)C.[Na+]

Origin of Product

United States

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